2-Bromo-2-(trifluoromethyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-(trifluoromethyl)propiophenone is an organic compound with the molecular formula C10H8BrF3O. It is a derivative of propiophenone, where the alpha carbon is substituted with a bromine atom and a trifluoromethyl group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-2-(trifluoromethyl)propiophenone can be synthesized through the bromination of 2-(trifluoromethyl)propiophenone. The reaction typically involves the use of bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced brominating agents can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-(trifluoromethyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of 2-(trifluoromethyl)propiophenol.
Oxidation: Formation of 2-(trifluoromethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-(trifluoromethyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-(trifluoromethyl)propiophenone involves its interaction with nucleophiles and electrophiles. The bromine atom and the trifluoromethyl group influence the reactivity of the compound, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-phenylpropan-1-one: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)propiophenone: Lacks the bromine atom.
2-Bromo-2-(trifluoromethyl)acetophenone: Similar structure but with different substitution patterns.
Uniqueness
2-Bromo-2-(trifluoromethyl)propiophenone is unique due to the presence of both the bromine atom and the trifluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H8BrF3O |
---|---|
Molekulargewicht |
281.07 g/mol |
IUPAC-Name |
2-bromo-3,3,3-trifluoro-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H8BrF3O/c1-9(11,10(12,13)14)8(15)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
AOHIVVKIQYUIJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)(C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.